REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[C:11](=O)[CH:10]([CH2:16][C:17]([NH2:19])=[O:18])[CH2:9][CH2:8]2)(=[O:3])[CH3:2].C([NH:23]C1C2C=CC=CC=2C2C(CC(=O)NN=2)C1)(=O)C>>[C:1]([NH:4][C:5]1[CH:14]=[CH:13][C:12]2[C:11]3[CH:10]([CH2:16][C:17](=[O:18])[NH:19][N:23]=3)[CH2:9][CH2:8][C:7]=2[CH:6]=1)(=[O:3])[CH3:2]
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Name
|
1(d)
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Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Name
|
6-acetamido-1-oxo-1,2,3,4-tetrahydro-2-naphthylacetamide
|
Quantity
|
1.55 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC=1C=C2CCC(C(C2=CC1)=O)CC(=O)N
|
Name
|
6-acetamido4,4a,5,6-tetrahydrobenzo[h]cinnolin-3[2H]-one
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1CC2CC(NN=C2C2=C1C=CC=C2)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)NC=1C=CC2=C(CCC3CC(NN=C23)=O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |